molecular formula C21H20ClN3O2 B5363037 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide

2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide

Cat. No. B5363037
M. Wt: 381.9 g/mol
InChI Key: MPEFUJKHKDEZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide, also known as CP-31398, is a small molecule that has been studied extensively for its potential as a cancer therapeutic agent. This compound has been shown to have a variety of effects on cancer cells, including inducing cell cycle arrest, inhibiting cell proliferation, and promoting apoptosis.

Scientific Research Applications

2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide has been studied extensively for its potential as a cancer therapeutic agent. It has been shown to have a variety of effects on cancer cells, including inducing cell cycle arrest, inhibiting cell proliferation, and promoting apoptosis. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide has been shown to act as a p53 stabilizer, which is a tumor suppressor protein that is mutated in many types of cancer. By stabilizing p53, this compound promotes cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest, inhibits cell proliferation, and promotes apoptosis. In neuronal cells, this compound has been shown to have neuroprotective effects, including reducing oxidative stress and increasing neuronal survival.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide is that it has been extensively studied for its potential as a cancer therapeutic agent, making it a well-characterized compound for use in lab experiments. However, one limitation of this compound is that it has limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide. One area of research is to further investigate its potential as a cancer therapeutic agent, particularly in combination with other cancer treatments. Another area of research is to investigate its potential as a neuroprotective agent for neurodegenerative diseases. Additionally, further studies are needed to understand the mechanisms underlying its effects on cancer cells and neuronal cells.

Synthesis Methods

The synthesis of 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide involves the reaction of mesityl chloride with 3-(3-chlorophenyl)-1,2,4-triazin-5(2H)-one in the presence of sodium hydride. The resulting product is then reacted with N,N-dimethylacetamide dimethyl acetal to form this compound. This synthesis method has been optimized to produce high yields of pure this compound.

properties

IUPAC Name

2-[3-(3-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-13-9-14(2)21(15(3)10-13)23-19(26)12-25-20(27)8-7-18(24-25)16-5-4-6-17(22)11-16/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEFUJKHKDEZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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